(S)-Methyl indoline-2-carboxylate hydrochloride (S)-Methyl indoline-2-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13547777
InChI: InChI=1S/C10H11NO2.ClH/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9;/h2-5,9,11H,6H2,1H3;1H/t9-;/m0./s1
SMILES: COC(=O)C1CC2=CC=CC=C2N1.Cl
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66 g/mol

(S)-Methyl indoline-2-carboxylate hydrochloride

CAS No.:

Cat. No.: VC13547777

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

(S)-Methyl indoline-2-carboxylate hydrochloride -

Specification

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
IUPAC Name methyl (2S)-2,3-dihydro-1H-indole-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C10H11NO2.ClH/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9;/h2-5,9,11H,6H2,1H3;1H/t9-;/m0./s1
Standard InChI Key FEJNUJIJMMGHMS-FVGYRXGTSA-N
Isomeric SMILES COC(=O)[C@@H]1CC2=CC=CC=C2N1.Cl
SMILES COC(=O)C1CC2=CC=CC=C2N1.Cl
Canonical SMILES COC(=O)C1CC2=CC=CC=C2N1.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(S)-Methyl indoline-2-carboxylate hydrochloride belongs to the indoline class of heterocyclic compounds, featuring a fused benzene and pyrrolidine ring system. Key identifiers include:

PropertyValueSource
CAS Registry Number96056-64-3
Molecular FormulaC10H12ClNO2\text{C}_{10}\text{H}_{12}\text{ClNO}_2
Molecular Weight213.66 g/mol
SMILES NotationCOC(=O)[C@@H]1CC2=CC=CC=C2N1.Cl
InChI KeyFEJNUJIJMMGHMS-FVGYRXGTSA-N

The (S)-configuration at the second carbon of the indoline ring confers chirality, critical for interactions with biological targets . The hydrochloride salt enhances aqueous solubility, making it suitable for in vitro and in vivo studies .

Synthesis and Manufacturing

Synthetic Routes

While detailed synthetic protocols are often proprietary, general methods include:

  • Enantioselective Catalysis: Asymmetric hydrogenation or enzymatic resolution to achieve the (S)-configuration .

  • Fischer Indole Synthesis: Cyclization of phenylhydrazines with carbonyl compounds, followed by esterification and salt formation .

  • Chiral Pool Synthesis: Derivation from naturally occurring chiral precursors to preserve stereochemical integrity .

Patent literature (e.g., WIPO Patentscope entry for InChIKey FEJNUJIJMMGHMS-FVGYRXGTSA-N) describes optimized routes emphasizing yield (>75%) and enantiomeric excess (>98%) .

Industrial Production

Large-scale manufacturing requires stringent control over reaction conditions (temperature, pH) to prevent racemization. Post-synthesis purification involves recrystallization from ethanol-water mixtures, yielding >98% pure product .

Physical and Chemical Properties

Physicochemical Data

PropertyValueSource
Melting Point117°C
SolubilitySoluble in water, methanol
Storage Conditions2–8°C, sealed, dry

The hydrochloride salt’s hygroscopic nature necessitates anhydrous storage . Computational data from PubChem indicate a hydrogen bond donor count of 2 and a rotatable bond count of 2, influencing its pharmacokinetic properties .

Stability and Reactivity

The compound is stable under ambient conditions but degrades in strong acidic/basic environments, undergoing hydrolysis of the ester group. Light exposure accelerates decomposition, requiring amber glass packaging .

Applications in Pharmaceutical Development

Drug Intermediate

The compound’s stereochemistry enables synthesis of enantiopure antidepressants (e.g., vilazodone analogs) and antipsychotics . A 2024 study utilized it to synthesize a novel MAO-B inhibitor with 90% oral bioavailability in rodent models .

Chemical Biology Tool

Researchers employ it to probe enzyme active sites via X-ray crystallography, leveraging its rigid indoline scaffold .

Comparison with Structural Analogs

CompoundMolecular FormulaKey Differences
Methyl indole-3-carboxylateC10H9NO2\text{C}_{10}\text{H}_9\text{NO}_2Carboxyl group at position 3; no HCl salt
2-Indolecarboxylic acidC9H7NO2\text{C}_9\text{H}_7\text{NO}_2Free carboxylic acid; lower solubility
(R)-Methyl indoline-2-carboxylateC10H12NO2\text{C}_{10}\text{H}_{12}\text{NO}_2Opposite enantiomer; divergent bioactivity

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